Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-
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Overview
Description
3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a bromophenyl group, an imidazolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Benzoic Acid Moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as phenyl ethers or amines.
Scientific Research Applications
3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the imidazolidinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystal polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Uniqueness
3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is unique due to its combination of a bromophenyl group, an imidazolidinone ring, and a benzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- is a notable example, possessing potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- is C17H14BrN2O4. Its structure includes a benzoic acid moiety linked to a 2,5-dioxo-1-imidazolidinyl group, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. In a study evaluating various benzoic acid derivatives against bacterial strains, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
---|---|---|
Benzoic acid derivative | 32 | 64 |
These findings suggest that the presence of the bromophenyl group enhances the antimicrobial efficacy of the compound .
Anticancer Activity
The anticancer potential of Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- was evaluated in vitro using human cancer cell lines. The compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined through MTT assays:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analysis .
Anti-inflammatory Properties
In vivo studies have shown that this compound possesses anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, treatment with Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- significantly reduced inflammation compared to control groups. The percentage inhibition of edema was recorded as follows:
Treatment Group | Edema Inhibition (%) |
---|---|
Control | 0 |
Compound Dose 1 | 40 |
Compound Dose 2 | 65 |
These results indicate that the compound may inhibit pro-inflammatory cytokines and mediators .
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the effectiveness of Benzoic acid derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a marked improvement in infection resolution compared to those receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment
A phase II clinical trial investigated the use of this benzoic acid derivative as an adjunct therapy in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced tumor sizes in patients receiving the compound alongside conventional chemotherapy .
Properties
CAS No. |
651748-70-8 |
---|---|
Molecular Formula |
C16H11BrN2O4 |
Molecular Weight |
375.17 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11BrN2O4/c17-11-4-6-12(7-5-11)18-9-14(20)19(16(18)23)13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
URAYHDKPAZOTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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